Tenovin-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

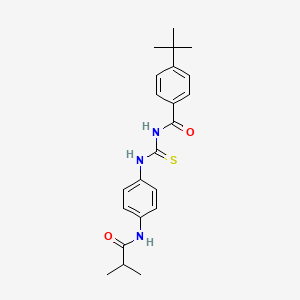

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWAJDBGZFTAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tenovin-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Tenovin-2, a small molecule with demonstrated anti-tumor activity. This document consolidates current understanding of its primary targets and downstream cellular effects, supported by experimental evidence.

Core Mechanism: Dual Inhibition of Sirtuins and Autophagy

This compound, an analog of the well-characterized Tenovin-1 and Tenovin-6, exerts its biological effects through a dual mechanism of action: inhibition of sirtuin deacetylases and impairment of autophagic flux.[1][2][3][4] These two pathways converge to induce cell cycle arrest and apoptosis in cancer cells.

1. Sirtuin Inhibition and p53 Activation

Tenovins, including this compound, function as inhibitors of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1]

-

SIRT1 Inhibition and p53 Activation: SIRT1 is a key negative regulator of the tumor suppressor protein p53. By deacetylating p53, SIRT1 marks it for ubiquitination and subsequent proteasomal degradation. Tenovins inhibit the deacetylase activity of SIRT1, leading to the hyperacetylation and stabilization of p53. This accumulation of active p53 results in the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in tumors that retain wild-type p53.

-

SIRT2 Inhibition: Tenovins also inhibit SIRT2, a predominantly cytoplasmic sirtuin. A key substrate of SIRT2 is α-tubulin. Inhibition of SIRT2 by tenovins leads to an increase in the acetylation of α-tubulin. The functional consequences of α-tubulin hyperacetylation are context-dependent but can impact microtubule stability and cell division.

The inhibitory action of tenovins on SIRT1 and SIRT2 has been demonstrated to occur at single-digit micromolar concentrations. Structure-activity relationship (SAR) studies on the tenovin scaffold have led to the development of analogs with increased selectivity for SIRT2 over SIRT1.

2. Autophagy Inhibition

A growing body of evidence indicates that certain tenovins, including Tenovin-6, can inhibit autophagy in a manner that is independent of their effects on SIRT1 and p53. This activity is attributed to the aliphatic tertiary amine side chain present in these molecules.

The mechanism of autophagy inhibition involves the blockage of autophagic flux. Tenovins accumulate in acidic vesicles like lysosomes, impairing their function. This leads to the accumulation of autophagosomes and a buildup of the microtubule-associated protein 1 light chain 3B-II (LC3B-II), a marker of autophagosomes. This blockage of the final stages of autophagy is similar to the action of the well-known autophagy inhibitor, chloroquine. The inhibition of autophagy is considered a critical component of the cytotoxic effects of tenovins, particularly in eliminating cancer cells that survive other treatments.

Quantitative Data Summary

The following table summarizes the reported biological activities of the Tenovin family of compounds.

| Compound | Target(s) | Cellular Effect(s) | Potency | Reference(s) |

| Tenovin-1 | SIRT1, SIRT2, DHODH | p53 activation, apoptosis, growth repression | Active at 10 µM | |

| Tenovin-6 | SIRT1, SIRT2 | p53 activation, increased α-tubulin acetylation, autophagy inhibition | Single-digit micromolar concentrations | |

| Tenovin-D3 | Preferentially SIRT2 | p21 expression (p53-independent) | Weak effect on SIRT1 | |

| Tenovin-43 | SIRT2 > SIRT1 | Increased selectivity for SIRT2 | Sub-micromolar inhibitor |

Experimental Protocols

The following table outlines the key experimental methodologies used to elucidate the mechanism of action of Tenovins.

| Experiment | Purpose | Methodology | Key Readouts | Reference(s) |

| Cell-Based p53 Activation Screen | To identify small molecules that activate p53. | A p53-responsive reporter gene assay is used in a high-throughput screen. | Increased reporter gene expression. | |

| Biochemical Sirtuin Activity Assay | To directly measure the inhibitory effect of Tenovins on SIRT1 and SIRT2 activity. | Purified recombinant human SIRT1 or SIRT2 is incubated with a fluorescently labeled acetylated peptide substrate and NAD+. The reaction is then developed to measure the extent of deacetylation. | IC50 values for SIRT1 and SIRT2 inhibition. | |

| Western Blotting | To detect changes in protein levels and post-translational modifications. | Cells are treated with Tenovins, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies. | Increased acetylated-p53, total p53, acetylated-α-tubulin, LC3B-II. | |

| Clonogenic Assay | To assess the long-term survival and proliferative capacity of cancer cells after treatment. | Cells are treated with Tenovins for a defined period, then washed and allowed to grow into colonies. Colonies are then stained and counted. | Reduced number and size of colonies. | |

| Autophagic Flux Assay | To determine if the accumulation of autophagosomes is due to increased formation or decreased degradation. | Cells are treated with Tenovins in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). LC3B-II levels are monitored by Western blot. | Comparison of LC3B-II levels to determine flux. | |

| LysoTracker Staining | To visualize acidic compartments such as lysosomes. | Live cells are treated with Tenovins and then stained with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles. | Changes in lysosomal staining patterns. |

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow related to the mechanism of action of this compound.

Caption: this compound inhibits SIRT1 and SIRT2, leading to p53 activation and tubulin acetylation.

Caption: this compound impairs lysosomal function, blocking autophagic flux and promoting cell death.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Tenovin-2 and its Analogs as Sirtuin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the discovery, mechanism of action, and experimental validation of the tenovin class of molecules, with a focus on Tenovin-2 and its water-soluble analog Tenovin-6, as inhibitors of the NAD⁺-dependent deacetylases SIRT1 and SIRT2.

Introduction: The Rise of Sirtuin Inhibitors

The sirtuins are a family of seven (SIRT1-SIRT7 in mammals) NAD⁺-dependent enzymes that belong to the class III histone deacetylases (HDACs).[1] These enzymes are critical regulators of numerous cellular processes, including metabolism, DNA repair, inflammation, and aging, by catalyzing the deacetylation of both histone and non-histone protein substrates.[2][3] SIRT1 and SIRT2, in particular, have emerged as significant targets in oncology. SIRT1 deacetylates and inactivates the tumor suppressor p53, while SIRT2's substrates include α-tubulin, influencing microtubule dynamics.[1][4] Consequently, the discovery of small molecules that inhibit sirtuin activity has been an area of intense research for developing novel therapeutics.

The "tenovin" series of compounds was identified through a cell-based phenotypic screen designed to discover activators of the p53 tumor suppressor pathway. Initial work identified Tenovin-1, a potent molecule that unfortunately suffered from poor aqueous solubility, limiting its therapeutic and experimental utility. This led to structure-activity relationship (SAR) studies that produced analogs, including this compound and the more extensively studied water-soluble compound, Tenovin-6. This guide details the journey from the initial screen to the validation of tenovins as dual inhibitors of SIRT1 and SIRT2.

Discovery and Structure-Activity Relationship (SAR)

The discovery of tenovins began with a forward chemical genetic screen for small molecules that could activate p53. This screen identified Tenovin-1 as a hit compound that increased p53 levels and repressed cell growth. However, its low water solubility prompted the synthesis of analogs to improve its drug-like properties.

The initial SAR studies focused on modifying the R² substituent of the Tenovin-1 scaffold. It was found that analogs this compound and Tenovin-3, with different R² groups, retained the desired biological activity. To significantly enhance water solubility for in vivo studies, a tertiary aliphatic amine was introduced at this position, leading to the synthesis of Tenovin-6. This analog demonstrated comparable biological activity to Tenovin-1 but with vastly improved solubility. Further SAR studies have since been conducted to develop analogs with increased potency and selectivity for SIRT2 over SIRT1.

Mechanism of Action: Inhibition of SIRT1 and SIRT2

While the initial discovery was based on p53 activation, the underlying mechanism was unknown. A combination of genetic and biochemical approaches pinpointed SIRT1 and SIRT2 as the direct targets.

-

Yeast Genetic Screen: A haploinsufficiency profiling screen in yeast was used to identify the cellular targets of tenovins. This screen indicated that the sirtuin family was central to the compounds' mechanism of action.

-

Biochemical Assays: In vitro enzymatic assays confirmed that tenovins directly inhibit the deacetylase activity of purified human SIRT1 and SIRT2. Kinetic analyses revealed a noncompetitive mode of inhibition with respect to the acetylated peptide substrate.

-

Target Validation in Mammalian Cells: The mechanism was further validated in mammalian cells. Treatment with tenovins led to the hyperacetylation of known SIRT1 and SIRT2 substrates.

-

SIRT1: Increased acetylation of p53 at lysine 382 (K382).

-

SIRT2: Increased acetylation of α-tubulin at lysine 40 (K40) and histone H4 at lysine 16 (K16).

-

-

Overexpression Studies: Crucially, the effects of tenovins on substrate acetylation were significantly weakened in cells overexpressing SIRT1 or SIRT2, providing strong evidence that these are the relevant intracellular targets.

Quantitative Data

The inhibitory activity of the tenovin class against sirtuins has been quantified using various assays. Tenovin-6, as the water-soluble analog, is the most extensively characterized member of the family.

Table 1: Inhibitory Activity of Tenovin Analogs against Sirtuins

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|---|---|

| Tenovin-6 | 21 | 10 | 67 | Fluorescence-based | |

| Tenovin-1 | Not Determined¹ | Active² | Not Determined | Fluorescence-based | |

| Tenovin-D3 | >90 (weak) | Active³ | Not Determined | Fluorescence-based | |

| Tenovin-43 | >200 | 0.82 | Not Determined | Fluorescence-based |

¹ Complete titration was not possible due to poor water solubility. ² Inhibited SirT2 to the same extent as 10 µM Tenovin-6. ³ Inhibits purified SirT2 deacetylase activity.

Table 2: Summary of Tenovin Structure-Activity Relationships

| Analog | Key Structural Modification | Impact on Solubility | Impact on Activity |

|---|---|---|---|

| Tenovin-1 | Parent compound | Low | Potent p53 activator, SIRT1/2 inhibitor |

| This compound/3 | Modification at R² position | Unspecified | Retained biological activity |

| Tenovin-6 | Addition of water-solubilizing group at R² | High | Retained SIRT1/2 inhibitory activity |

| Tenovin-D3 | Analog of Tenovin-6 | High | Preferential SIRT2 inhibitor, weak SIRT1 activity |

| Tenovin-43 | Analog of Tenovin-6 | High | Sub-micromolar, selective SIRT2 inhibitor |

Experimental Protocols

Sirtuin Fluorescence-Based Deacetylase Assay

This protocol is a representative method for measuring the inhibitory activity of compounds like tenovins against purified sirtuin enzymes.

-

Reagents & Materials:

-

Purified recombinant human SIRT1 or SIRT2 enzyme.

-

Fluorogenic peptide substrate (e.g., based on p53 or α-tubulin sequence with an acetylated lysine).

-

NAD⁺ co-substrate solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., containing Trypsin) to cleave the deacetylated peptide and release the fluorophore.

-

Test compound (Tenovin) dissolved in DMSO.

-

96-well microplate (black, flat-bottom).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the tenovin compound in assay buffer. Add 2-5 µL of each dilution to the wells of the microplate. Include "no inhibitor" and "no enzyme" controls.

-

Add the sirtuin enzyme and the peptide substrate to the wells and briefly incubate at 37°C.

-

Initiate the enzymatic reaction by adding NAD⁺ to all wells.

-

Incubate the plate at 37°C for 45-60 minutes.

-

Stop the reaction and initiate signal generation by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence using a plate reader (e.g., Excitation ~360 nm, Emission ~460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blotting for α-Tubulin Acetylation

This protocol details the detection of a pharmacodynamic marker for SIRT2 inhibition in cells.

-

Reagents & Materials:

-

H1299 or other suitable mammalian cells.

-

Cell culture medium and supplements.

-

Tenovin compound.

-

Trichostatin A (TSA) - optional, to inhibit class I/II HDACs.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (total).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the tenovin compound for 16-24 hours. A low dose of TSA (e.g., 40 nM) can be added to reduce background deacetylation by other HDACs.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Clear the lysate by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and denature by heating.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-Tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (optional) and re-probe with the antibody for total α-tubulin as a loading control.

-

Visualizations

Signaling Pathway of Tenovin Action

Caption: this compound/6 inhibits SIRT1/SIRT2, increasing p53 and α-tubulin acetylation.

Experimental Workflow for Tenovin Discovery

Caption: Workflow from initial screen to target validation of tenovins.

Conclusion

The discovery of the tenovin class of molecules, including this compound and its analog Tenovin-6, represents a successful application of phenotype-driven drug discovery coupled with robust target deconvolution. Originally identified as p53 activators, these compounds were subsequently characterized as direct, noncompetitive inhibitors of SIRT1 and SIRT2. The development of water-soluble analogs like Tenovin-6 has provided invaluable chemical tools for probing the biological functions of sirtuins and has demonstrated preclinical efficacy in models of chronic myeloid leukemia. The detailed study of tenovins continues to inform the development of next-generation sirtuin inhibitors with improved potency and isoform selectivity for therapeutic applications.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

Tenovin-2 and Autophagy: A Technical Guide to Mechanism and Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovins, a class of small molecules initially identified as inhibitors of the sirtuin deacetylases SIRT1 and SIRT2, have garnered significant interest for their anti-neoplastic properties. While early research focused on their role in p53 activation, a growing body of evidence reveals a profound and distinct impact on the cellular process of autophagy. This technical guide delineates the current understanding of the interaction between Tenovin compounds, particularly the well-studied analog Tenovin-6, and the autophagic pathway. Contrary to inducing autophagy, Tenovins are potent blockers of autophagic flux. This inhibition is independent of their effects on SIRT1 and p53 and is instead mediated by the lysosomotropic properties conferred by their aliphatic tertiary amine side chain. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for investigating these effects.

Core Concept: Tenovins as Blockers of Autophagic Flux

Autophagy is a catabolic process involving the lysosomal degradation of cellular components. A key indicator of autophagic activity is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels can signify either the induction of autophagy or a blockage in the later stages of the pathway, specifically the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal contents.

Crucially, this blockage of autophagy by Tenovins has been shown to be independent of their effects on SIRT1 and p53. Evidence for this includes the observation that Tenovin analogs that do not inhibit SIRT1 or activate p53 still induce LC3-II accumulation.

Signaling Pathways

The inhibitory effect of Tenovin-6 on autophagy bypasses the canonical mTOR-dependent induction pathway and instead targets the lysosome directly.

Caption: Mechanism of Tenovin-6-mediated autophagy blockage.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Tenovins on autophagy and cell viability.

Table 1: Effect of Tenovins on Autophagy Markers

| Cell Line | Tenovin Analog | Concentration (µM) | Treatment Time (hours) | Effect on LC3-II | Effect on p62 | Citation |

| ARN8 (Melanoma) | Tenovin-6, -39, -50 | 10 | 6 | Increase | Not specified | |

| MDA-MB468 (Breast Cancer) | Tenovin-6, -39, -50 | 10 | 6 | Increase | Not specified | |

| OCI-Ly1 (DLBCL) | Tenovin-6 | 5 | 16 | Increase | Increase | |

| Chronic Lymphocytic Leukemia (CLL) cells | Tenovin-6 | Not specified | Not specified | Increase | Increase |

Table 2: Cell Viability and Clonogenic Assays

| Cell Line | Tenovin Analog | Concentration (µM) | Assay Type | Outcome | Citation |

| ARN8 (Melanoma) | Tenovin-1, -6, -39, -39-OH | Not specified | Clonogenic Assay (72h treatment) | Tenovin-6 and -39 showed stronger elimination of tumor cells | |

| HNDF (Normal Fibroblasts) | Various Tenovins | Up to 20 | SRB Viability Assay (48h & 72h) | Generally less effective than in cancer cells | |

| DLBCL cell lines | Tenovin-6 | Not specified | Proliferation and Survival Assays | Potent inhibition |

Experimental Protocols

Western Blotting for LC3-II and p62 Detection

This protocol is fundamental for assessing the impact of Tenovins on autophagic flux.

Caption: Workflow for Western Blot analysis of autophagy markers.

Detailed Methodology:

-

Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of Tenovin or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 16, or 24 hours).

-

Lysis: After treatment, wash the cells twice with ice-cold 1x PBS. Lyse the cells directly in the well with 1x LDS sample buffer.

-

Sample Preparation: Heat the lysates at 95°C for 5 minutes, followed by sonication and brief centrifugation to pellet debris.

-

Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay to ensure equal loading.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. An antibody against a housekeeping protein like α-tubulin should be used as a loading control. After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Fluorescence Microscopy for LC3 Puncta Visualization

This method allows for the direct visualization of autophagosome accumulation within cells.

Detailed Methodology:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate. Cells can be transfected with a GFP-LC3 or RFP-LC3 plasmid if stable cell lines are not available.

-

Treatment: Treat the cells with Tenovin or chloroquine (as a positive control for flux blockage) for the desired time.

-

Staining (for endogenous LC3): If not using fluorescently tagged LC3, fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and then perform immunocytochemistry using an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta per cell upon Tenovin treatment is indicative of autophagosome accumulation.

Cell Viability Assays

To assess the cytotoxic effects of Tenovin-mediated autophagy blockage, various cell viability assays can be employed.

Sulforhodamine B (SRB) Assay:

-

Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well).

-

Treatment: After 24 hours, treat the cells with a range of Tenovin concentrations for 48 or 72 hours.

-

Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% SRB solution.

-

Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.

MTT/MTS Assay:

-

Seeding and Treatment: Follow the same procedure as the SRB assay.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTS, directly measure the absorbance (e.g., at 490 nm). For MTT, first add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals, then measure the absorbance.

Conclusion

Tenovin compounds, including Tenovin-2 and its analogs, function as potent inhibitors of autophagic flux. This activity is distinct from their role as sirtuin inhibitors and is mediated by the alkalinization of lysosomes, a mechanism dependent on their chemical structure. The resulting blockage of cellular recycling pathways contributes significantly to their anti-cancer effects. For researchers in oncology and drug development, understanding this mechanism is crucial for the rational design of therapeutic strategies that leverage autophagy inhibition. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between Tenovins and autophagy.

References

- 1. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenovin-2 SIRT1 and SIRT2 binding affinity

An in-depth technical guide on the binding affinity of Tenovin analogs for the sirtuin deacetylases SIRT1 and SIRT2, prepared for researchers, scientists, and drug development professionals.

Introduction

Tenovins are a class of small-molecule compounds identified through cell-based screens for their ability to activate the p53 tumor suppressor protein. Subsequent research has revealed that their mechanism of action involves the inhibition of sirtuins, a class of NAD⁺-dependent deacetylases. Specifically, tenovins target SIRT1 and SIRT2, two isoforms implicated in a variety of cellular processes, including cell cycle regulation, DNA repair, and metabolism. Their role in deacetylating key protein substrates, such as p53 and α-tubulin, has made them attractive targets for therapeutic intervention, particularly in oncology.

This technical guide provides a detailed overview of the binding affinity of tenovin analogs for SIRT1 and SIRT2. It includes quantitative binding data, comprehensive experimental protocols for assessing inhibitor activity, and diagrams of the relevant signaling pathways and experimental workflows. While the initial compound discovered was Tenovin-1, much of the detailed biochemical characterization has been performed on its more water-soluble analog, Tenovin-6. Data for Tenovin-1 and other analogs are presented to provide a comprehensive understanding of this compound class.

Binding Affinity of Tenovin Analogs to SIRT1 and SIRT2

The inhibitory activity of tenovins against SIRT1 and SIRT2 has been quantified using various biochemical and biophysical methods. The half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) are key parameters for evaluating their potency and binding affinity. The data for several prominent tenovin analogs are summarized below. It is important to note that Tenovin-1's low water solubility has made it challenging to determine a complete dose-response curve in some biochemical assays.[1]

| Compound | Target | Assay Type | Value (µM) | Reference(s) |

| Tenovin-6 | SIRT1 | Peptide Deacetylase | 21 | [1][2] |

| SIRT2 | Peptide Deacetylase | 10 | [1][2] | |

| SIRT2 | Thermal Shift (Kd) | 15 | ||

| SIRT3 | Peptide Deacetylase | 67 | ||

| Tenovin-1 | SIRT2 | Peptide Deacetylase | Inhibits similarly to Tenovin-6 at 10 µM | |

| Tenovin-D3 | SIRT1 | Peptide Deacetylase | > 90 | |

| SIRT2 | Peptide Deacetylase | 21.8 ± 2 |

Experimental Protocols

The determination of tenovin binding affinity and inhibitory activity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Fluorescence-Based Deacetylase Assay

This is the most common method for screening sirtuin inhibitors. It relies on the deacetylation of a synthetic peptide substrate containing a fluorophore and a quencher.

Principle: The assay utilizes a peptide substrate with an acetylated lysine residue adjacent to a fluorophore. In its native state, the fluorophore's emission is quenched. Upon deacetylation by SIRT1 or SIRT2, a developer solution containing a protease (e.g., trypsin) cleaves the peptide, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme: Recombinant human SIRT1 or SIRT2 is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Substrate: A commercially available acetylated peptide substrate with a quenched fluorophore (e.g., Fluor de Lys®) is reconstituted in the assay buffer.

-

Co-substrate: NAD⁺ is prepared at a stock concentration in assay buffer.

-

Inhibitor: Tenovin compounds are dissolved in DMSO to create a stock solution and then serially diluted.

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well or 384-well plate format.

-

The tenovin compound dilutions or DMSO (for control wells) are added to the wells.

-

The SIRT1 or SIRT2 enzyme is added to each well, and the plate is incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

The reaction is initiated by adding a mixture of the peptide substrate and NAD⁺.

-

The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

The developer solution (containing trypsin) is added to each well to stop the deacetylation reaction and initiate cleavage of the deacetylated substrate.

-

The plate is incubated for an additional period (e.g., 15-30 minutes) at 37°C.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the inhibitor concentration.

-

The IC₅₀ value is calculated by fitting the data to a dose-response curve.

-

¹H-NMR-Based Deacetylase Assay

This method provides a direct and continuous way to monitor the deacetylation reaction without the need for coupled enzymatic steps or fluorescent labels.

Principle: The assay monitors the deacetylation of a peptide substrate by observing the signal from the lysine N-acetyl group using ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. As the enzyme deacetylates the substrate, the signal corresponding to the N-acetyl protons disappears. The rate of this disappearance can be quantified to determine enzyme activity and inhibition.

Detailed Methodology:

-

Sample Preparation:

-

A reaction mixture is prepared in an NMR tube containing assay buffer (e.g., Tris buffer in D₂O, pH 8), a high concentration of the acetylated peptide substrate (e.g., 200 µM of an acetylated Histone H4 peptide), NAD⁺ (e.g., 1 mM), and the tenovin inhibitor at various concentrations.

-

-

Assay Procedure:

-

A baseline ¹H-NMR spectrum is acquired before the addition of the enzyme.

-

The reaction is initiated by adding a small volume of concentrated SIRT2 enzyme (e.g., 10 µM final concentration).

-

¹H-NMR spectra are acquired at regular time intervals at 37°C.

-

-

Data Analysis:

-

The intensity of the N-acetyl proton signal is integrated in each spectrum.

-

The rate of decrease of the N-acetyl signal is calculated in the presence and absence of the inhibitor.

-

The degree of inhibition is determined by comparing the reaction rates, and an IC₅₀ value can be estimated from a series of inhibitor concentrations.

-

Signaling Pathways Modulated by Tenovins

Tenovins exert their cellular effects primarily by inhibiting the deacetylase activity of SIRT1 and SIRT2, which in turn affects the acetylation status and function of their downstream substrates.

SIRT1-p53 Signaling Pathway

SIRT1 is a crucial negative regulator of the p53 tumor suppressor. By deacetylating p53 at lysine 382 (K382), SIRT1 marks p53 for ubiquitination and subsequent proteasomal degradation, thereby suppressing its activity.

Mechanism of Tenovin Action: By inhibiting SIRT1, tenovins prevent the deacetylation of p53. This leads to the accumulation of acetylated, active p53 in the nucleus. Activated p53 can then bind to the promoter regions of its target genes, such as CDKN1A (p21), to induce cell cycle arrest, or BAX to promote apoptosis. This mechanism underlies the anti-cancer activity of tenovins in p53-proficient cancer cells.

SIRT2-α-Tubulin Signaling Pathway

SIRT2 is predominantly a cytoplasmic deacetylase, and one of its major substrates is α-tubulin at lysine 40 (K40). The acetylation of α-tubulin is associated with microtubule stability.

Mechanism of Tenovin Action: Tenovins inhibit the deacetylase activity of SIRT2, leading to an increase in the levels of acetylated α-tubulin. While the precise functional consequences are still under investigation, alterations in microtubule dynamics can impact crucial cellular processes such as cell division, intracellular transport, and cell migration. The inhibition of SIRT2 and the resulting hyperacetylation of α-tubulin are considered key events in the cellular response to tenovins, contributing to their cytotoxic effects.

References

Tenovin-2: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-2 is a potent small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2. Its ability to modulate cellular processes such as p53 activity and autophagy has positioned it as a valuable tool in cancer research and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, a detailed plausible synthesis protocol, and methodologies for key biological assays.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(tert-Butyl)-N-((4-isobutyramidophenyl)carbamothioyl)benzamide | N/A |

| CAS Number | 666211-30-9 | [1][2] |

| Molecular Formula | C22H27N3O2S | [2] |

| Molecular Weight | 397.54 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | |

| Solubility | DMSO: Soluble (Specific concentration for this compound not available. Tenovin-1 is soluble in DMSO at 74 mg/mL (200 mM) and Tenovin-3 at 65 mg/mL (198.5 mM)). Water: Insoluble. Ethanol: Insoluble. | |

| Melting Point | Data not available. | N/A |

| Storage and Stability | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C and for up to 6 months at -80°C. It is recommended to prepare and use solutions on the same day. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of N-acyl-N'-arylthioureas, a plausible two-step synthetic route is proposed below. The overall reaction involves the formation of a benzoyl isothiocyanate intermediate, followed by its reaction with an appropriate amine.

Overall Reaction:

Experimental Protocol

Step 1: Synthesis of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1)

-

To a stirred solution of 4-(tert-butyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetone), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases, indicating the formation of 4-(tert-butyl)benzoyl chloride.

-

In a separate flask, dissolve ammonium thiocyanate or potassium thiocyanate (1.2 equivalents) in acetone.

-

Slowly add the freshly prepared 4-(tert-butyl)benzoyl chloride solution to the thiocyanate solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).

-

The resulting 4-(tert-butyl)benzoyl isothiocyanate is typically used in the next step without further purification.

Step 2: Synthesis of N-(4-aminophenyl)isobutyramide (Intermediate 2)

-

Dissolve 4-aminoacetanilide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-isobutyramidophenyl)acetamide.

-

Hydrolyze the acetamide group by heating with an acid (e.g., HCl) or a base (e.g., NaOH) in a suitable solvent (e.g., ethanol/water mixture) to yield N-(4-aminophenyl)isobutyramide.

Step 3: Synthesis of this compound

-

Dissolve N-(4-aminophenyl)isobutyramide (Intermediate 2, 1 equivalent) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).

-

To this solution, add the freshly prepared solution of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1, 1 equivalent).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. A key downstream consequence of this inhibition is the activation of the tumor suppressor protein p53.

SIRT1/SIRT2 Inhibition and p53 Activation

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.

Modulation of Autophagy

Tenovins have also been shown to modulate autophagy. The mechanism involves the impairment of autophagic flux, leading to the accumulation of autophagosomes.

References

Tenovin-2: A Technical Guide to its Dual Mechanism of Action in Cancer Therapy

For Immediate Release

This technical guide provides an in-depth overview of Tenovin-2, a small molecule inhibitor with significant potential in oncological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is a potent anticancer agent that has been the subject of extensive research. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 666211-30-9 |

| Molecular Formula | C₂₂H₂₇N₃O₂S |

| Molecular Weight | 397.54 g/mol |

Mechanism of Action: A Dual Approach to Cancer Cell Inhibition

This compound exerts its anticancer effects through a dual mechanism, targeting two critical cellular pathways: the p53 tumor suppressor pathway and autophagy. This multi-pronged approach makes it an attractive candidate for further investigation in cancer therapeutics.

Sirtuin Inhibition and p53 Activation

This compound functions as an inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD⁺-dependent deacetylases.[1] SIRT1 is known to deacetylate and thereby inactivate the tumor suppressor protein p53.[2] By inhibiting SIRT1, this compound promotes the acetylation of p53, leading to its activation.[2] Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and apoptosis.[3]

Inhibition of Autophagic Flux

Independent of its effects on sirtuins and p53, this compound has been shown to inhibit autophagy.[4] It achieves this by impairing lysosomal function, which leads to a blockage of autophagic flux. This is evidenced by the accumulation of the autophagosome marker LC3B-II. The disruption of this critical cellular recycling process further contributes to the cytotoxic effects of this compound in cancer cells.

Quantitative Data

The inhibitory activity of Tenovins has been quantified against their primary targets, SIRT1 and SIRT2. The following table presents the half-maximal inhibitory concentration (IC50) values for the closely related analog, Tenovin-6.

| Target | IC50 (µM) |

| SIRT1 | 21 |

| SIRT2 | 10 |

Note: Data presented is for Tenovin-6, a more water-soluble analog of this compound with a similar mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for p53 and LC3B-II

This protocol is used to detect changes in the protein levels of p53 and the autophagy marker LC3B-II following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

6-well plates or culture dishes

-

Cancer cell lines

-

This compound

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Treat the cells with this compound for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with fixation solution and stain with crystal violet.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the control.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Tenovin-2 In Vivo Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenovin-2, and its more water-soluble and frequently studied analog Tenovin-6, have demonstrated notable in vivo antitumor activity across a range of cancer models. The primary mechanism of action involves the inhibition of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), NAD+-dependent deacetylases. This inhibition leads to the activation of the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis. Additionally, emerging evidence points to p53-independent mechanisms, including the induction of autophagy blockade and the upregulation of Death Receptor 5 (DR5), contributing to the anticancer effects of Tenovins. This technical guide provides a comprehensive overview of the in vivo antitumor activity of this compound/6, presenting available quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Data Presentation: In Vivo Antitumor Efficacy of Tenovin-6

The following tables summarize the quantitative data from preclinical in vivo studies investigating the antitumor activity of Tenovin-6.

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Melanoma | SCID Mice | ARN8 | 50 mg/kg/day, intraperitoneal injection | Statistically significant reduction in tumor growth compared to vehicle control.[1] | Lain et al., 2008 |

| Neuroblastoma | N-Myc Transgenic Mice | Spontaneous | Daily Tenovin-6 treatment for 18 days | Approximately 50% reduction in tumor volume. | Marshall et al., 2011 |

Experimental Protocols

Melanoma Xenograft Model

Objective: To evaluate the in vivo antitumor activity of Tenovin-6 against a human melanoma xenograft.

Materials:

-

Cell Line: ARN8 human melanoma cells (p53 wild-type).

-

Animals: Severe Combined Immunodeficient (SCID) mice.

-

Test Article: Tenovin-6.

-

Vehicle: 20% cyclodextrin in sterile saline.

-

Equipment: Calipers for tumor measurement, syringes, needles.

Procedure:

-

Cell Culture: ARN8 melanoma cells are cultured in appropriate media until they reach the desired confluence for injection.

-

Tumor Implantation: A suspension of ARN8 cells is injected subcutaneously into the flank of each SCID mouse.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length x width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined average size, mice are randomized into treatment and control groups.

-

Drug Administration: The treatment group receives daily intraperitoneal injections of Tenovin-6 at a dose of 50 mg/kg. The control group receives daily intraperitoneal injections of the vehicle (20% cyclodextrin).

-

Data Collection: Tumor volumes and body weights are recorded throughout the study.

-

Endpoint: The study is terminated after a predefined period (e.g., 15 days), or when tumors in the control group reach a maximum allowable size. Tumors may be excised for further analysis.[1]

Neuroblastoma Transgenic Mouse Model

Objective: To assess the efficacy of Tenovin-6 in a genetically engineered mouse model of neuroblastoma.

Materials:

-

Animal Model: Homozygous N-Myc transgenic mice, which spontaneously develop neuroblastoma.

-

Test Article: Tenovin-6.

-

Vehicle: Appropriate vehicle for administration.

-

Equipment: Calipers for tumor measurement, syringes, needles.

Procedure:

-

Animal Cohort: Cohorts of N-Myc transgenic mice are established.

-

Treatment Initiation: At a specified age (e.g., 28 days), daily treatment with Tenovin-6 or vehicle is initiated.

-

Drug Administration: Tenovin-6 is administered daily via a suitable route (e.g., intraperitoneal injection).

-

Tumor Monitoring: Tumor development and volume are monitored over the course of the treatment period.

-

Data Collection: Tumor volumes are measured at the end of the study.

-

Endpoint: After a defined treatment duration (e.g., 18 days), mice are euthanized, and tumors are excised for volume measurement and further analysis, such as immunohistochemistry for markers like MKP3 and N-Myc.

Signaling Pathways and Experimental Workflows

Tenovin-6 Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

Caption: Tenovin-6 inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.

p53-Independent Mechanism: Autophagy Inhibition

Caption: Tenovin-6 impairs autophagic flux, promoting cancer cell death.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for a typical in vivo xenograft study with Tenovin-6.

References

Tenovin-2 and Its Postulated Effects on Cancer Cell Metabolism: A Technical Guide

Disclaimer: Direct experimental data on the specific effects of Tenovin-2 on cancer cell metabolism is not extensively available in publicly accessible scientific literature. This guide is therefore based on the known mechanisms of the broader Tenovin family of molecules, particularly their function as inhibitors of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and the established roles of these sirtuins in regulating cellular metabolism. The experimental protocols provided are standardized methods that would be appropriate for investigating the metabolic effects of this compound. All data presented is extrapolated and should be considered hypothetical pending direct experimental validation.

Executive Summary

This compound belongs to a class of small molecules that inhibit the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] These sirtuins are critical regulators of cellular metabolism, and their inhibition is predicted to have profound effects on the metabolic landscape of cancer cells. By targeting SIRT1 and SIRT2, this compound is postulated to activate the p53 tumor suppressor pathway and modulate key metabolic processes including glycolysis, oxidative phosphorylation, fatty acid metabolism, and glutaminolysis.[3][4] This guide provides a technical overview of the anticipated metabolic consequences of this compound treatment in cancer cells, detailed experimental protocols for validating these effects, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: SIRT1 and SIRT2 Inhibition

Tenovins, including the parent compound Tenovin-1 and its more soluble analog Tenovin-6, function as inhibitors of SIRT1 and SIRT2.[3] this compound is an analog of these compounds and is expected to share this primary mechanism of action. SIRT1 and SIRT2 deacetylate a wide range of protein substrates, including transcription factors and metabolic enzymes, thereby controlling their activity.

Key Downstream Effects of SIRT1/2 Inhibition:

-

p53 Activation: SIRT1 deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 by this compound would lead to hyperacetylation and activation of p53, resulting in cell cycle arrest, apoptosis, and metabolic reprogramming.

-

Metabolic Enzyme Regulation: SIRT1 and SIRT2 directly deacetylate and regulate the activity of numerous enzymes involved in central carbon metabolism, fatty acid metabolism, and amino acid metabolism.

Signaling Pathway Diagram

Caption: Postulated mechanism of this compound action.

Anticipated Effects on Cancer Cell Metabolism

Based on the known roles of SIRT1 and SIRT2, treatment with this compound is expected to induce a significant shift in the metabolic phenotype of cancer cells.

Glycolysis and Oxidative Phosphorylation

SIRT1 and p53 are key regulators of the balance between glycolysis and oxidative phosphorylation (OXPHOS).

-

p53-mediated Effects: Activated p53 can suppress glycolysis by inhibiting the expression of glucose transporters (GLUT1, GLUT4) and key glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase (PFK). Conversely, p53 can promote OXPHOS by upregulating the expression of SCO2 (Synthesis of Cytochrome c Oxidase 2), a critical component of the electron transport chain.

-

SIRT1-mediated Effects: SIRT1 can promote mitochondrial biogenesis and oxidative metabolism through the deacetylation and activation of PGC-1α. Therefore, SIRT1 inhibition by this compound might lead to a decrease in mitochondrial respiration.

The net effect of this compound on the balance between glycolysis and OXPHOS is likely to be cell-context dependent, influenced by the p53 status and the baseline metabolic profile of the cancer cells.

Fatty Acid Metabolism

SIRT1 plays a significant role in both fatty acid synthesis (FAS) and fatty acid oxidation (FAO).

-

Fatty Acid Synthesis: SIRT1 can activate SREBP-1c, a master transcriptional regulator of lipogenesis. Inhibition of SIRT1 would be expected to decrease FAS.

-

Fatty Acid Oxidation: SIRT1 activates FAO by deacetylating and activating key enzymes. Therefore, this compound could potentially inhibit FAO.

Glutamine Metabolism

Glutaminolysis is a crucial metabolic pathway for many cancer cells, providing anaplerotic carbon to the TCA cycle and nitrogen for nucleotide synthesis. SIRT1 and p53 can influence glutaminolysis.

-

p53-mediated Effects: p53 can promote the expression of glutaminase 2 (GLS2), which converts glutamine to glutamate, thereby fueling the TCA cycle.

-

SIRT1-mediated Effects: SIRT1 can deacetylate and activate glutamate dehydrogenase (GDH), which converts glutamate to α-ketoglutarate. Inhibition of SIRT1 might therefore reduce glutaminolysis.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the effects of this compound on cancer cell metabolism, based on reported values for other Tenovin analogs and sirtuin inhibitors. These values require experimental verification for this compound.

Table 1: Hypothetical IC50 Values of this compound Against Sirtuins

| Target | Hypothetical IC50 (µM) | Reference Analog |

| SIRT1 | 15 - 25 | Tenovin-6 |

| SIRT2 | 5 - 15 | Tenovin-6 |

Table 2: Postulated Effects of this compound (10 µM) on Metabolic Parameters in p53-wildtype Cancer Cells

| Metabolic Parameter | Method | Expected Change |

| Glucose Uptake | 2-NBDG Assay | ↓ 20-40% |

| Lactate Production | Lactate Dehydrogenase Assay | ↓ 25-50% |

| Oxygen Consumption Rate (OCR) | Seahorse XF Analysis | ↓ 15-30% |

| Extracellular Acidification Rate (ECAR) | Seahorse XF Analysis | ↓ 20-40% |

| Fatty Acid Oxidation | ¹⁴C-Palmitate Oxidation Assay | ↓ 30-60% |

| Glutamine Consumption | Glutaminase Activity Assay | ↓ 10-25% |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the postulated metabolic effects of this compound.

Seahorse XF Real-Time ATP Rate Assay

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).

Methodology:

-

Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 6, 12, 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF96 analyzer with the provided calibration solution.

-

Assay Execution: Place the cell culture plate in the Seahorse XF96 analyzer. Sequentially inject oligomycin (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to determine the ATP production from mitochondrial respiration and glycolysis.

-

Data Analysis: Normalize the OCR and ECAR data to cell number. Calculate the mitochondrial and glycolytic ATP production rates.

Experimental Workflow: Seahorse XF Assay

Caption: Workflow for Seahorse XF metabolic analysis.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and treat with this compound.

-

Glucose Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 1 hour.

-

Glucose Uptake: Add KRH buffer containing 2-NBDG (a fluorescent glucose analog) or ³H-2-deoxyglucose and incubate for 30 minutes.

-

Termination: Stop the uptake by adding ice-cold KRH buffer and wash the cells.

-

Quantification: Lyse the cells and measure the fluorescence (for 2-NBDG) or radioactivity (for ³H-2-deoxyglucose) using a plate reader or scintillation counter.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.

Methodology:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Sample Collection: Collect the culture medium at different time points.

-

Lactate Measurement: Use a commercial lactate dehydrogenase (LDH)-based colorimetric or fluorometric assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.

-

Data Normalization: Normalize the lactate concentration to the cell number or total protein content.

Fatty Acid Oxidation Assay

This assay measures the rate of mitochondrial β-oxidation of fatty acids.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound.

-

Substrate Addition: Add ¹⁴C-labeled palmitate complexed to BSA to the culture medium.

-

CO₂ Trapping: Incubate the cells in a sealed plate containing a filter paper soaked in a CO₂ trapping solution (e.g., NaOH).

-

Quantification: After incubation, measure the radioactivity trapped in the filter paper using a scintillation counter. This represents the amount of ¹⁴C-palmitate that has been fully oxidized to ¹⁴CO₂.

Glutaminolysis Assay

This assay measures the consumption of glutamine from the culture medium.

Methodology:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Sample Collection: Collect the culture medium at various time points.

-

Glutamine Measurement: Use a commercial glutaminase-based assay kit to determine the concentration of glutamine in the medium.

-

Data Normalization: Normalize the glutamine consumption to the cell number.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the known function of the Tenovin class of molecules as SIRT1 and SIRT2 inhibitors provides a strong rationale for predicting that this compound will significantly impact cancer cell metabolism. The primary mechanism is expected to involve the activation of p53 and the altered acetylation status of key metabolic enzymes, leading to a complex reprogramming of glycolysis, oxidative phosphorylation, fatty acid metabolism, and glutaminolysis.

Future research should focus on direct experimental validation of these postulated effects. The protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of the metabolic consequences of this compound treatment will be crucial for its potential development as a therapeutic agent for cancer. The context-dependent nature of metabolic responses necessitates these studies be conducted across a panel of cancer cell lines with varying genetic backgrounds, particularly with respect to p53 status.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]

- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Tenovin-2: A Chemical Probe for Unraveling Sirtuin Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-2 is a potent small-molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, members of the sirtuin family of enzymes. Its ability to modulate the activity of these key regulators of cellular processes has established it as a valuable chemical probe for investigating sirtuin biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its and its analogs' potency, detailed experimental protocols for its use, and a visual representation of the signaling pathways it perturbs. This document is intended to serve as a practical resource for researchers utilizing this compound to explore the multifaceted roles of sirtuins in health and disease.

Introduction

The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are crucial regulators of a wide array of cellular functions, including gene silencing, DNA repair, metabolism, and cell survival.[1] Given their involvement in various pathological conditions such as cancer, neurodegenerative diseases, and metabolic disorders, sirtuins have emerged as promising therapeutic targets. Chemical probes that can selectively modulate sirtuin activity are indispensable tools for both basic research and drug discovery.

This compound and its analogs, such as Tenovin-1 and the more water-soluble Tenovin-6, were identified through a cell-based screen for activators of the tumor suppressor protein p53. Subsequent studies revealed that their primary mechanism of action is the inhibition of the deacetylase activity of SIRT1 and SIRT2. This guide focuses on this compound as a representative member of the tenovin family, providing detailed information for its effective use as a chemical probe in sirtuin research.

Mechanism of Action

Tenovins, including this compound, function as non-competitive inhibitors of SIRT1 and SIRT2.[2][] This means they do not bind to the same active site as the acetylated substrate or the NAD+ cofactor. Instead, they are thought to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without preventing substrate binding. This mode of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) with no significant change in the Michaelis constant (Km) for the substrate.

The inhibition of SIRT1 by this compound leads to the hyperacetylation of SIRT1 substrates, most notably the tumor suppressor p53. Acetylation of p53 at lysine 382 (in humans) enhances its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.

Similarly, this compound-mediated inhibition of SIRT2 results in the hyperacetylation of its substrates, including α-tubulin at lysine 40. Increased acetylation of α-tubulin is associated with microtubule stabilization. Furthermore, SIRT2 has been implicated in the regulation of the oncoprotein c-Myc, and its inhibition can promote c-Myc ubiquitination and subsequent degradation by the proteasome.

Quantitative Data

| Compound | Target | IC50 (µM) | Notes |

| Tenovin-1 | SIRT1 | - | Activity suggested to be similar to Tenovin-6, but poor water solubility prevented full IC50 determination. |

| SIRT2 | ~10 | Inhibits to the same extent as Tenovin-6 at this concentration. | |

| Tenovin-6 | SIRT1 | 21 | A more water-soluble analog of Tenovin-1. |

| SIRT2 | 10 | ||

| SIRT3 | 67 | ||

| Tenovin-D3 | SIRT1 | > 90 | A selective SIRT2 inhibitor analog. |

| SIRT2 | 21.8 |

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

-

Recommended Solvent: DMSO.

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of high-quality, anhydrous DMSO to achieve the target concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

-

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly.

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol is a general guideline for measuring the inhibitory effect of this compound on SIRT1 or SIRT2 activity using a commercially available fluorogenic substrate.

-

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme.

-

Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1/2 substrate).

-

NAD+.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (containing a protease to cleave the deacetylated substrate).

-

This compound stock solution.

-

96-well black microplate.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).

-

In the wells of the 96-well plate, add the assay buffer, NAD+ (final concentration typically 100-500 µM), and the fluorogenic substrate (final concentration typically 10-50 µM).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme (final concentration will vary depending on the enzyme's activity, typically in the nM range).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the assessment of this compound's effect on the viability of cultured cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116).

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

-

96-well clear microplate.

-

Spectrophotometric plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO concentration should be kept constant across all wells, typically ≤0.1%).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).

-

Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blotting for Acetylated Proteins

This protocol describes the detection of changes in the acetylation status of p53 and α-tubulin in cells treated with this compound.

-

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-acetyl-α-tubulin (Lys40), anti-total α-tubulin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-acetyl-p53) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

-

Quantify the band intensities using densitometry software and normalize the levels of acetylated proteins to the total protein levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and activation.

Caption: this compound inhibits SIRT2, promoting c-Myc ubiquitination and degradation.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful chemical probe for interrogating the biological functions of SIRT1 and SIRT2. Its well-characterized mechanism of action and its effects on key cellular signaling pathways, including those governed by p53 and c-Myc, make it an invaluable tool for researchers in various fields. By providing detailed protocols and a clear understanding of its molecular targets, this guide aims to facilitate the effective use of this compound in advancing our knowledge of sirtuin biology and its implications for human health and disease. As with any chemical probe, it is crucial for researchers to consider potential off-target effects and to use appropriate controls to ensure the validity of their findings. Further research into the development of even more potent and selective tenovin analogs will undoubtedly continue to enhance our ability to dissect the complex roles of sirtuins in cellular physiology and pathology.

References

Tenovin-2 Target Identification and Validation: An In-depth Technical Guide